molecular formula C14H17NO5 B6239699 (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid CAS No. 1101660-26-7

(2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid

Numéro de catalogue B6239699
Numéro CAS: 1101660-26-7
Poids moléculaire: 279.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-3-(4-Hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid, also known as 4-hydroxybenzoylformamidopropionic acid (HBPFA), is a carboxylic acid that is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst and its ability to bind to various proteins and enzymes. HBPFA is a versatile compound that can be used in a variety of applications, including drug development, enzyme inhibition, and protein-protein interactions.

Applications De Recherche Scientifique

HBPFA has a variety of scientific research applications due to its unique properties. It has been used in drug development, enzyme inhibition, and protein-protein interactions. In drug development, HBPFA has been used as a tool to study the structure and function of proteins and enzymes. In enzyme inhibition, HBPFA has been used to inhibit the activity of enzymes involved in metabolic pathways. In protein-protein interactions, HBPFA has been used to study the interactions between proteins and other molecules.

Mécanisme D'action

HBPFA acts as a catalyst in the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde and formamide, and as an acid chloride in the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride and formamide. In the acid-catalyzed condensation, the aldehyde group of the (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde is converted to an oxime, and then the oxime is hydrolyzed to form the desired product. In the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride and formamide, the (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride is converted to an acid chloride, and then the acid chloride is reacted with formamide to form the desired product.
Biochemical and Physiological Effects
HBPFA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, and to interact with proteins and other molecules. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial effects.

Avantages Et Limitations Des Expériences En Laboratoire

The use of HBPFA in laboratory experiments has a number of advantages and limitations. One advantage is that it is a versatile compound that can be used in a variety of applications. Another advantage is that it is relatively inexpensive and easy to obtain. A limitation is that it is a relatively unstable compound, and it can be difficult to store and transport.

Orientations Futures

The use of HBPFA in scientific research is an active area of research, and there are a number of potential future directions. One potential direction is the use of HBPFA in drug development, as it has been shown to interact with proteins and other molecules. Another potential direction is the use of HBPFA in enzyme inhibition, as it has been shown to inhibit the activity of enzymes involved in metabolic pathways. Additionally, further research could be done to explore the biochemical and physiological effects of HBPFA. Finally, further research could be done to explore the potential applications of HBPFA in other areas, such as biochemistry and biotechnology.

Méthodes De Synthèse

HBPFA can be synthesized in two ways: by acid-catalyzed condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde and formamide, or by the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride and formamide. In the acid-catalyzed condensation, (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde and formamide are reacted in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds in two steps: first, the aldehyde group of the (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzaldehyde is converted to an oxime, and then the oxime is hydrolyzed to form the desired product. In the condensation of (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride and formamide, the two reactants are heated in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds in two steps: first, the (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acidzoyl chloride is converted to an acid chloride, and then the acid chloride is reacted with formamide to form the desired product.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and the introduction of the formamide group. The final step involves the deprotection of the carboxylic acid group to obtain the target compound.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-bromoacetic acid", "triethylamine", "oxalyl chloride", "2-propanol", "sodium borohydride", "2-butanone", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyridine" ], "Reaction": [ "Protection of carboxylic acid group: 4-hydroxybenzoic acid is treated with 2-bromoacetic acid and triethylamine to form the corresponding ester. The ester is then treated with oxalyl chloride and 2-propanol to form the corresponding acid chloride. The acid chloride is then treated with sodium borohydride to form the protected carboxylic acid.", "Formation of oxolane ring: The protected carboxylic acid is treated with 2-butanone and N,N-dimethylformamide to form the corresponding oxolane ring.", "Introduction of formamide group: The oxolane ring is then treated with formamide and pyridine to introduce the formamide group.", "Deprotection of carboxylic acid group: The final step involves the deprotection of the carboxylic acid group using hydrochloric acid and sodium hydroxide to obtain the target compound, (2S)-3-(4-hydroxyphenyl)-2-[(oxolan-2-yl)formamido]propanoic acid." ] }

Numéro CAS

1101660-26-7

Formule moléculaire

C14H17NO5

Poids moléculaire

279.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.